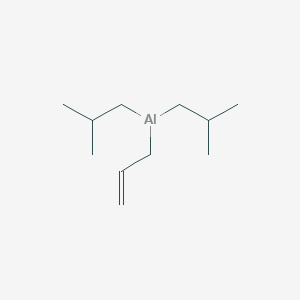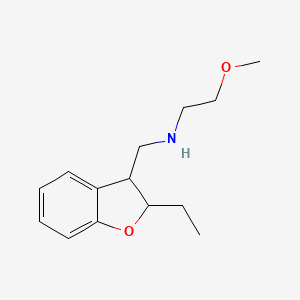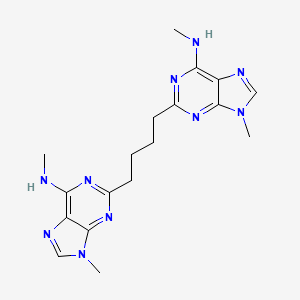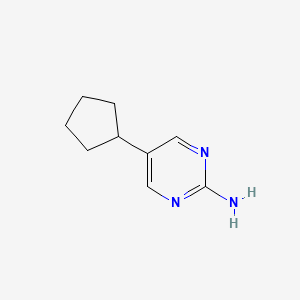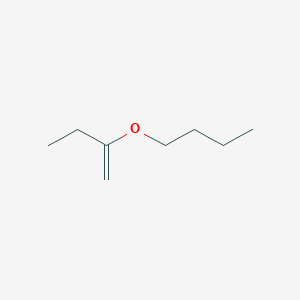
2-Butoxybut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxybut-1-ene is an organic compound with the molecular formula C8H16O It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butoxybut-1-ene can be synthesized through several methods. One common approach involves the reaction of 1-butene with butanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C. The acid catalyst, such as sulfuric acid or hydrochloric acid, facilitates the formation of the ether linkage between the butene and butanol molecules.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The process typically includes the use of a distillation column to separate the desired compound from any by-products or unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxybut-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form butoxybutanal or butoxybutanoic acid, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into butoxybutane.
Substitution: The double bond in this compound makes it susceptible to electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Butoxybutanal, Butoxybutanoic acid
Reduction: Butoxybutane
Substitution: Halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
2-Butoxybut-1-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Industry: It is used in the production of specialty chemicals, including solvents and surfactants.
Wirkmechanismus
The mechanism of action of 2-butoxybut-1-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role as an intermediate in chemical synthesis. Additionally, its ether linkage can interact with polar molecules, influencing its solubility and reactivity in different environments.
Vergleich Mit ähnlichen Verbindungen
2-Butoxybut-1-ene can be compared to other similar compounds, such as:
But-1-ene: Lacks the butoxy group, making it less reactive in certain types of chemical reactions.
Butoxyethene: Has a shorter carbon chain, which affects its physical and chemical properties.
Butoxypropene: Similar structure but with different reactivity due to the position of the double bond.
The uniqueness of this compound lies in its combination of an alkene and an ether functional group, providing a versatile platform for various chemical transformations.
Eigenschaften
IUPAC Name |
1-but-1-en-2-yloxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-6-7-9-8(3)5-2/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTWTPBZEAHZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70528241 |
Source


|
| Record name | 2-Butoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70528241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90200-65-0 |
Source


|
| Record name | 2-Butoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70528241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
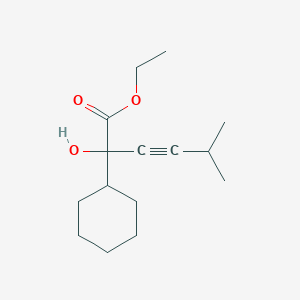
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
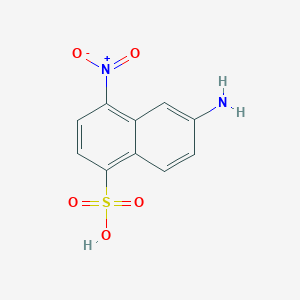
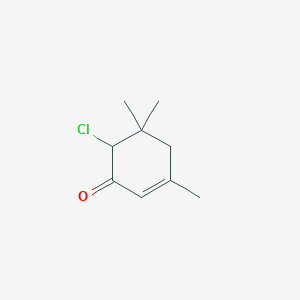
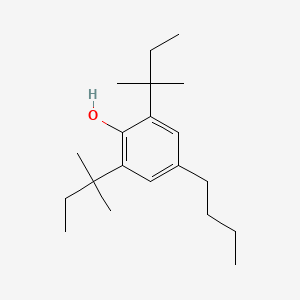
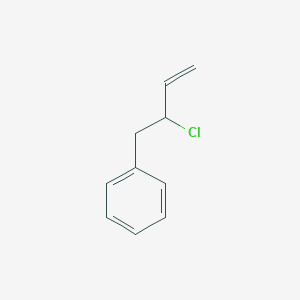

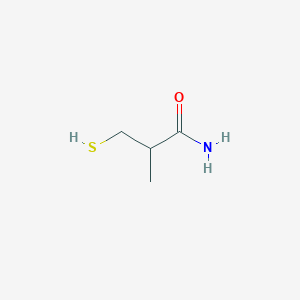
methanone](/img/structure/B14356559.png)
